5-Fluoro-4-hydroxyquinolin-2(1H)-one is a synthetic compound belonging to the class of hydroxyquinoline derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its structure features a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the quinoline ring, which contributes to its unique chemical properties and potential therapeutic applications.
The synthesis of 5-fluoro-4-hydroxyquinolin-2(1H)-one is typically derived from the parent compound 4-hydroxyquinolin-2(1H)-one through various synthetic methodologies that introduce the fluorine substituent. The compound has been investigated for its potential applications in treating cognitive disorders and its cytotoxic properties against certain cancer cell lines .
5-Fluoro-4-hydroxyquinolin-2(1H)-one can be classified as:
The synthesis of 5-fluoro-4-hydroxyquinolin-2(1H)-one can be achieved through several methods, including:
A typical synthesis may involve:
5-Fluoro-4-hydroxyquinolin-2(1H)-one participates in various chemical reactions, including:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent, and catalysts) to achieve optimal yields and selectivity .
The mechanism of action for 5-fluoro-4-hydroxyquinolin-2(1H)-one is primarily associated with its interaction with biological targets:
Studies indicate that derivatives of hydroxyquinoline compounds exhibit cytotoxicity against various cancer cell lines, suggesting that 5-fluoro-4-hydroxyquinolin-2(1H)-one may have similar properties .
5-Fluoro-4-hydroxyquinolin-2(1H)-one has several scientific applications:
The 4-hydroxyquinolin-2(1H)-one scaffold emerged as a privileged structure in medicinal chemistry following early discoveries of natural and synthetic derivatives with pronounced bioactivity. Initial synthetic routes relied on classical methods such as the Knöevenagel condensation of anilines with malonate derivatives, which often required harsh conditions, toxic catalysts (e.g., polyphosphoric acid), and extended reaction times, limiting structural diversity [1] [8]. The evolution of synthetic strategies gained momentum with the recognition of 4-hydroxyquinolin-2(1H)-ones as isosteres of fluoroquinolone antibiotics and their presence in pharmacologically active compounds, including 5-HT₃ and GnRH receptor antagonists [1]. A transformative advancement occurred through transition-metal-catalyzed cyclizations, particularly the AgNO₃/DBU-promoted reaction of o-alkynylanilines with CO₂, enabling efficient access to polyfluorinated derivatives under mild conditions [1]. Concurrently, green chemistry approaches utilizing microwave irradiation and eco-friendly catalysts like BiCl₃ (20 mol%) in ethanol solvent have revolutionized the synthesis, reducing reaction times to minutes and improving yields (51–71%) [8]. These methodological breakthroughs facilitated the targeted exploration of 5-fluoro-4-hydroxyquinolin-2(1H)-one, allowing systematic structure-activity relationship (SAR) studies.
Table 1: Evolution of Synthetic Methods for 4-Hydroxyquinolin-2(1H)-one Derivatives
Synthetic Approach | Catalyst/Conditions | Key Advantages | Representative Yield |
---|---|---|---|
Classical Cyclization | Polyphosphoric Acid (PPA), Reflux | Broad substrate scope | Variable (Often <50%) |
AgNO₃/DBU-CO₂ Incorporation | AgNO₃ (20 mol%), DBU, CO₂ (1 atm), MeCN | Utilizes sustainable CO₂; Mild conditions | Good (60–85%) |
Microwave-Assisted Green Synthesis | BiCl₃ (20 mol%), EtOH, MW, 5 min | Rapid; Eco-friendly; Excellent atom economy | Moderate-Good (51–71%) |
The strategic introduction of fluorine at the C5 position of the 4-hydroxyquinolin-2(1H)-one scaffold induces profound electronic and steric effects that enhance drug-like properties. Fluorine, with its high electronegativity (3.98 Pauling scale) and small atomic radius (van der Waals: 1.47 Å), creates a strong dipole moment across the quinoline ring system. This polarizes adjacent bonds, particularly increasing the acidity of the N1-H proton (pKa shift ~1–2 units) and stabilizing the enol tautomer, which is critical for target binding [1] [7]. Computational analyses reveal that C5-fluorination reduces the LUMO energy, enhancing charge transfer interactions with biological targets like enzyme active sites. Furthermore, fluorine’s lipophilicity (π = +0.14) improves passive membrane permeability, facilitating cellular uptake—a property quantified in quinoline derivatives by ~30% increased logP compared to non-fluorinated analogs [7]. In kinase inhibitors, the C5-F group acts as a hydrogen-bond acceptor, optimizing interactions with backbone amides (e.g., Met-793 in EGFRK), thereby boosting potency and selectivity [4] [7]. This is exemplified by PDE5 inhibitors where fluorinated quinolones exhibit IC₅₀ values in the sub-nanomolar range (e.g., 0.27 nM) and >1,200-fold selectivity over PDE6, mitigating off-target effects [7].
5-Fluoro-4-hydroxyquinolin-2(1H)-one derivatives demonstrate compelling bioactivity against high-burden global health threats, particularly multidrug-resistant infections and cancers. Their antimicrobial potential stems from structural mimicry of DNA gyrase-binding quinolones, with fluorination augmenting penetration into bacterial membranes. Against Mycobacterium tuberculosis H37Ra, derivatives like 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one exhibit MIC values as low as 3.2 μM, outperforming first-line agents in drug-resistant strains without acute cytotoxicity (MRC-5 CC₅₀ = 67.4 μM) [5]. Antifungal profiling reveals potent activity against Candida albicans and Aspergillus fumigatus (MIC = 15.62–62.50 μmol/L), correlating with increased lipophilicity from fluorination [3].
In oncology, these derivatives disrupt proliferative signaling through kinase inhibition and apoptosis induction. Molecular docking confirms high-affinity binding at the EGFR tyrosine kinase ATP pocket (MolDock scores: -110 to -138), rivaling reference inhibitors like 4-anilinoquinazoline (-112.04) [4]. Derivatives functionalized with N-heterocyclic Mannich bases (e.g., 6-chloro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one) show nanomolar cytotoxicity against A549 lung cancer (IC₅₀ = 1.539 μM) and K562 leukemia cells (IC₅₀ = 1.732 μM) [4]. The scaffold’s versatility enables targeting of tumor microenvironment pathways, including angiogenesis and metastasis, positioning it as a multifaceted tool in cancer drug discovery.
Table 2: Biological Activities of 5-Fluoro/Halo-Substituted 4-Hydroxyquinolin-2(1H)-one Derivatives
Biological Target | Derivative Structure | Key Activity Metric | Reference |
---|---|---|---|
Mycobacterium tuberculosis | 6-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | MIC = 3.2 μM (H37Ra) | [5] |
Candida albicans | 7-OH/6-COOH-4-hydroxyquinolin-2(1H)-one | MIC = 15.62 μmol/L (24 h) | [3] |
A549 Lung Cancer | 6-Chloro-4-hydroxy-3-(piperidinylmethyl)quinolin-2(1H)-one | IC₅₀ = 1.539 μM | [4] |
PDE5 Enzyme | 7-Cyano-8-cyclopropyl-3-(hydroxymethyl)quinolin-2(1H)-one | IC₅₀ = 0.27 nM; Selectivity >104 vs PDE11 | [7] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8